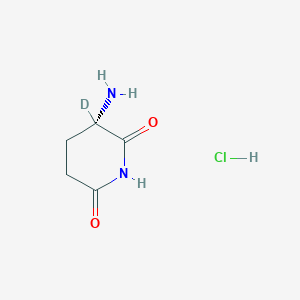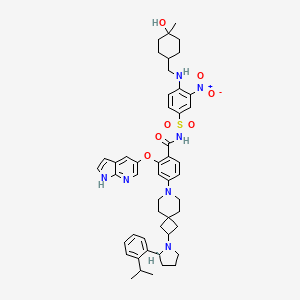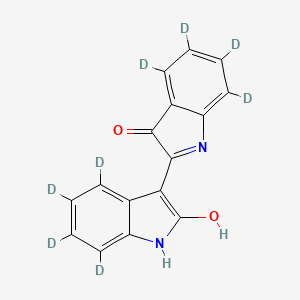
DBCO-PEG2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG2-NHS ester is a click chemistry reagent containing an azide group and an NHS ester. It is designed for copper-free click chemistry and reacts specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form stable covalent bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DBCO-PEG2-NHS ester is synthesized by reacting DBCO (dibenzocyclooctyne) with PEG2 (polyethylene glycol) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under neutral or slightly basic conditions to ensure the efficient formation of covalent bonds with primary amines .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG2-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
Conditions: Neutral or slightly basic pH, room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO-PEG2 moiety to the amine-containing molecule .
Applications De Recherche Scientifique
DBCO-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and specific labeling of molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for imaging and tracking studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Utilized in the production of bioconjugates and functionalized surfaces for various applications .
Mécanisme D'action
DBCO-PEG2-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine group to form a stable amide bond, while the DBCO moiety enables copper-free click chemistry reactions. This mechanism allows for the efficient and specific labeling of biomolecules and other targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG12-NHS ester
- DBCO-PEG24-NHS ester
Uniqueness
DBCO-PEG2-NHS ester is unique due to its shorter PEG spacer arm, which provides a balance between water solubility and minimal steric hindrance during ligation. This makes it particularly suitable for applications requiring precise and efficient bioconjugation .
Propriétés
Formule moléculaire |
C30H31N3O8 |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
Clé InChI |
WEMCNVHTFXFLHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)






![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)

